Product packaging for (1-Amino-2,2,2-trichloroethyl)formamide(Cat. No.:CAS No. 53654-73-2)

(1-Amino-2,2,2-trichloroethyl)formamide

Cat. No.: B11991891
CAS No.: 53654-73-2
M. Wt: 191.44 g/mol
InChI Key: OVNMLLDTMRZBRY-UHFFFAOYSA-N
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Description

(1-Amino-2,2,2-trichloroethyl)formamide (CAS 53654-73-2) is a specialized organic compound with a molecular formula of C3H5Cl3N2O and a molecular weight of 191.44 g/mol . This compound serves as a valuable intermediate in organic synthesis and has demonstrated significant potential in agricultural chemistry research. Historically, its structural analogs and related alkoxy derivatives have been extensively investigated for their systemic antifungal activity, particularly against powdery mildew in plants . The mechanism of action for these related fungicidal compounds is attributed to their ability to redistribute within plant tissues and inhibit fungal growth, making this chemical class a subject of ongoing structure-activity relationship (SAR) studies . Furthermore, the presence of both amino and trichloroethyl groups makes it a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are crucial scaffolds in medicinal and agrochemical research . As a building block, it can be utilized in green chemistry approaches, such as solvent-free synthesis, to create diverse carboxamide derivatives . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Buyer assumes responsibility to confirm product identity and/or purity for their specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Cl3N2O B11991891 (1-Amino-2,2,2-trichloroethyl)formamide CAS No. 53654-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-amino-2,2,2-trichloroethyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3N2O/c4-3(5,6)2(7)8-1-9/h1-2H,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNMLLDTMRZBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC(C(Cl)(Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338926
Record name (1-Amino-2,2,2-trichloroethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53654-73-2
Record name (1-Amino-2,2,2-trichloroethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Amino 2,2,2 Trichloroethyl Formamide and Key Precursors

Synthesis of N-(2,2,2-Trichloro-1-hydroxyethyl)formamide (Chloralformamide)

N-(2,2,2-Trichloro-1-hydroxyethyl)formamide is a crucial starting material in this synthetic pathway. Its preparation is typically achieved through the reaction of 2,2,2-trichloroacetaldehyde (chloral) or its hydrate (B1144303) with formamide (B127407). nih.govresearchgate.net

The primary method for synthesizing chloralformamide involves the condensation reaction between chloral (B1216628) hydrate and formamide. nih.govresearchgate.net Chloral hydrate, the gem-diol form of chloral, reacts with the amide to form a stable α-hydroxy amide adduct. This reaction is a well-established route for producing N-(1-hydroxyalkyl)amides.

Reaction Scheme: C2H3Cl3O2 (Chloral Hydrate) + CH3NO (Formamide) → C3H4Cl3NO2 (Chloralformamide) + H2O

This synthesis is noted for its simplicity and efficiency, providing good yields of the desired product. nih.govresearchgate.net The resulting chloralformamide is a crystalline solid. nih.govresearchgate.net

In line with the principles of green chemistry, solvent-free, or "neat," reaction conditions have gained prominence in organic synthesis. cem.comnih.gov These methods offer several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. cmu.edu While specific literature detailing a solvent-free synthesis exclusively for chloralformamide is not prevalent, the general principles are applicable.

Condensation reactions of this type can often be carried out by simply mixing the neat reactants, sometimes with gentle heating or microwave irradiation to facilitate the reaction. cem.com Adsorbing the reagents onto mineral supports like alumina (B75360) or silica (B1680970) gel is another common solvent-free technique that can enhance reaction rates and selectivity. cem.com The direct condensation of an aldehyde with an amide is a reaction class that is frequently amenable to these solvent-free conditions. rsc.orgresearchgate.net

Table 1: Comparison of Synthetic Approaches for N-(2,2,2-Trichloro-1-hydroxyethyl)formamide

Feature Conventional Condensation Solvent-Free Approach
Reactants Chloral Hydrate, Formamide Chloral, Formamide
Solvent Typically aqueous or organic None
Conditions Often requires heating/reflux Mixing, grinding, or microwave irradiation
Advantages Well-established, reliable Environmentally friendly, reduced waste, potentially faster

| Disadvantages | Solvent use and disposal | May require optimization for specific reactants |

Conversion of N-(2,2,2-Trichloro-1-hydroxyethyl)formamide to Halogenated Intermediates

The next critical stage in the synthesis is the conversion of the hydroxyl group in chloralformamide to a halogen, typically chlorine. This transformation creates a more reactive intermediate that is susceptible to nucleophilic substitution in the subsequent amination step.

The replacement of the hydroxyl group with a chlorine atom is effectively achieved using thionyl chloride (SOCl₂). researchgate.net Thionyl chloride is a powerful and widely used chlorinating agent for alcohols, converting them into alkyl chlorides. researchgate.netmasterorganicchemistry.com The reaction with N-(2,2,2-Trichloro-1-hydroxyethyl)formamide proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

The reaction is typically carried out by refluxing the hydroxy derivative with thionyl chloride in an inert solvent such as carbon tetrachloride. researchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com

Reaction Scheme: C3H4Cl3NO2 (Chloralformamide) + SOCl₂ → C3H3Cl4NO (N-(1,2,2,2-Tetrachloroethyl)formamide) + SO₂ + HCl

The use of catalytic amounts of dimethylformamide (DMF) can sometimes accelerate chlorination reactions involving thionyl chloride, though its primary application is in the formation of acyl chlorides from carboxylic acids. reddit.comgoogle.com

The product of the chlorination reaction is an N-(1,2,2,2-tetrachloroethyl)carboxamide. researchgate.net Specifically, when the starting material is chloralformamide, the product is N-(1,2,2,2-tetrachloroethyl)formamide. This compound serves as the key electrophilic intermediate for the final step of the synthesis. The presence of four chlorine atoms, particularly the one on the α-carbon, makes this position highly activated for nucleophilic displacement by ammonia (B1221849).

Amination Reactions for (1-Amino-2,2,2-trichloroethyl)formamide Formation

The final step in the synthesis is the amination of the N-(1,2,2,2-tetrachloroethyl)formamide intermediate. This is a nucleophilic substitution reaction where the α-chloro group is displaced by an amino group.

This transformation is typically accomplished by treating the chlorinated intermediate with ammonia. researchgate.net The reaction can be carried out using an aqueous solution of ammonia in a suitable organic solvent, such as methyl tert-butyl ether (MTBE), at room temperature. researchgate.net The ammonia acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine, leading to the formation of this compound.

Reaction Scheme: C3H3Cl4NO (N-(1,2,2,2-Tetrachloroethyl)formamide) + 2 NH₃ → C3H5Cl3N2O (this compound) + NH₄Cl

The reaction is generally rapid, often requiring only a short stirring period followed by a brief standing time at room temperature to ensure completion. researchgate.net The successful synthesis yields the target N-(1-amino-2,2,2-trichloroethyl)carboxamides with good efficiency. researchgate.net

Table 2: Summary of Synthetic Steps

Step Precursor Reagent(s) Product
1 Chloral Hydrate, Formamide Condensation N-(2,2,2-Trichloro-1-hydroxyethyl)formamide
2 N-(2,2,2-Trichloro-1-hydroxyethyl)formamide Thionyl Chloride (SOCl₂) N-(1,2,2,2-Tetrachloroethyl)formamide

| 3 | N-(1,2,2,2-Tetrachloroethyl)formamide | Ammonia (NH₃) | this compound |

Table of Mentioned Compounds

Compound Name Synonym(s) Molecular Formula
This compound - C₃H₅Cl₃N₂O
N-(2,2,2-Trichloro-1-hydroxyethyl)formamide Chloralformamide C₃H₄Cl₃NO₂
N-(1,2,2,2-Tetrachloroethyl)formamide - C₃H₃Cl₄NO
Chloral Hydrate 2,2,2-Trichloro-1,1-ethanediol C₂H₃Cl₃O₂
Chloral 2,2,2-Trichloroacetaldehyde C₂HCl₃O
Formamide - CH₃NO
Thionyl Chloride - SOCl₂
Carbon Tetrachloride - CCl₄
Methyl tert-butyl ether MTBE C₅H₁₂O
Ammonia - NH₃
Sulfur Dioxide - SO₂
Hydrogen Chloride - HCl

Replacement of Hydroxyl Groups with Amino Groups

A primary route to this compound involves a two-step sequence starting from N-(1-hydroxy-2,2,2-trichloroethyl)formamide. This precursor is synthesized by the reaction of formamide with chloral hydrate (2,2,2-trichloroacetaldehyde monohydrate). nih.gov The subsequent conversion to the amino compound is not a direct replacement of the hydroxyl group with an amino group, but rather a two-step process involving an intermediate halogenated compound. researchgate.net

The first step is the conversion of the hydroxyl group into a more reactive leaving group, typically a halogen. This is commonly achieved by treating N-(1-hydroxy-2,2,2-trichloroethyl)formamide with a chlorinating agent such as thionyl chloride (SOCl₂). researchgate.net The reaction is typically carried out under reflux in a suitable solvent like carbon tetrachloride (CCl₄). researchgate.net This reaction yields the intermediate, N-(1,2,2,2-tetrachloroethyl)formamide.

The second step is the nucleophilic substitution of the chlorine atom with an amino group. This is accomplished by reacting the N-(1,2,2,2-tetrachloroethyl)formamide intermediate with an amine source, most commonly ammonia (NH₃). researchgate.net The reaction is typically performed by treating the chloro-derivative with an aqueous solution of ammonia in a solvent such as methyl tert-butyl ether (MTBE) with stirring. researchgate.net The resulting product is this compound. The structure of the final compound and its intermediates are typically confirmed using spectroscopic methods such as ¹H NMR and IR spectroscopy. researchgate.net

Table 1: Synthesis of this compound via Hydroxyl Group Replacement

StepReactantsReagentsSolventConditionsProduct
1N-(1-hydroxy-2,2,2-trichloroethyl)formamideThionyl chloride (SOCl₂)Carbon tetrachloride (CCl₄)Reflux, 1.5-3 hN-(1,2,2,2-tetrachloroethyl)formamide
2N-(1,2,2,2-tetrachloroethyl)formamideAmmonia (NH₃), 25% aqueous solutionMethyl tert-butyl ether (MTBE)Stirring, 15 min, r.t. 30 minThis compound

Reaction of Halogenated Trichloroethylformamide Analogues with Amines

This synthetic methodology directly utilizes halogenated trichloroethylformamide analogues, such as N-(1,2,2,2-tetrachloroethyl)formamide, as the starting material for the introduction of the amino group. This method is essentially the second step of the process described in the previous section.

The core of this method is the nucleophilic substitution reaction where an amine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen. The success of this reaction is dependent on the reactivity of the halogenated precursor and the nucleophilicity of the amine. In the case of synthesizing this compound, the reaction of N-(1,2,2,2-tetrachloroethyl)formamide with ammonia is the most direct approach. researchgate.net

The reaction conditions for this amination step are crucial for achieving a good yield and purity of the final product. The use of a suitable solvent system, such as a mixture of an organic solvent like MTBE and an aqueous solution of the amine, facilitates the reaction between the organic-soluble halogenated precursor and the water-soluble amine. researchgate.net Stirring at room temperature is often sufficient to drive the reaction to completion in a relatively short time. researchgate.net

While ammonia is used to synthesize the primary amine, this compound, this methodology can be extended to the synthesis of N-substituted derivatives by employing primary or secondary amines instead of ammonia. The general reactivity of N-(1,2,2,2-tetrachloroethyl)carboxamides with nitrogen nucleophiles has been demonstrated in reactions with other compounds like thiourea. biointerfaceresearch.com

Table 2: Reaction of N-(1,2,2,2-tetrachloroethyl)formamide with Ammonia

ReactantAmineSolventReaction TimeProduct
N-(1,2,2,2-tetrachloroethyl)formamideAmmonia (25% aq. solution)Methyl tert-butyl ether (MTBE)45 minThis compound

Derivatives and Structural Analogues of 1 Amino 2,2,2 Trichloroethyl Formamide

Amidoalkylation Products

Amidoalkylation reactions involving the (1-Amino-2,2,2-trichloroethyl)formamide scaffold serve as a versatile method for the synthesis of more complex molecules. This section details a specific class of compounds derived from this synthetic approach.

N-(1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides

A notable example of amidoalkylation products are the N-(1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. The synthesis of these compounds is achieved through the amidoalkylation of 3-amino-1,2,4-triazole with N-(1,2,2,2-tetrachloroethyl)carboxamides. This reaction proceeds in the presence of triethylamine (B128534) and occurs selectively at the N-1 endocyclic nitrogen atom of the triazole ring. The resulting products have been isolated in high yields, ranging from 79–85%. biointerfaceresearch.comresearchgate.net The structures of these novel 3-amino-1,2,4-triazole derivatives have been confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.net For unambiguous structural confirmation, X-ray diffraction analysis has been performed on N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)-3-methylbutanamide. researchgate.net

Table 1: Synthesis of N-(1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides

Starting Material Reagent Product Yield (%)

Heterocyclic Derivatives Incorporating the this compound Scaffold

The this compound moiety has been successfully incorporated into a variety of heterocyclic systems, leading to compounds with diverse chemical properties. This section explores several key examples of these heterocyclic derivatives.

Benzothiazole Derivatives (e.g., N-[l-(6-R-2-benzothiazolylamino)-2,2,2-trichloroethyl]formamides)

Benzothiazole derivatives of this compound have been synthesized and characterized. Specifically, N-[1-(6-R-2-benzothiazolylamino)-2,2,2-trichloroethyl]formamides, -acetamides, -chloroacetamides, and -benzamides are prepared from the reaction of N-(1,2,2,2-tetrachloroethyl)amides with 2-amino-6-R-benzothiazoles, where R can be a variety of substituents such as Cl, Br, NO₂, SCN, and CH₃. nih.govjocpr.com The structures of these compounds have been elucidated and confirmed through the use of ¹H-NMR spectroscopy. nih.govjocpr.com

Table 2: Synthesized N-[1-(6-R-2-benzothiazolylamino)-2,2,2-trichloroethyl]carboxamide Derivatives

R Group Carboxamide Moiety
Cl Formamide (B127407)
Br Acetamide
NO₂ Chloroacetamide
SCN Benzamide

Oxadiazine Derivatives (e.g., 4H-1,3,5-Oxadiazine Derivatives)

Derivatives of 4H-1,3,5-oxadiazine represent another class of heterocyclic compounds incorporating the this compound scaffold. A novel synthetic method for these derivatives involves the dehydrosulfurization of N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides. researchgate.net This reaction is carried out using a twofold excess of dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The proposed mechanism suggests the initial formation of an intermediate carbodiimide, which then undergoes a [4+2] cycloaddition reaction with another molecule of DCC to yield the final products. researchgate.net This method has proven to be effective, with the target N-(2,2,2-trichloro-1-(((2Z,4E)-3-cyclohexyl-2-(cyclohexylimino)-6-phenyl-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)ethyl)carboxamides being obtained in high yields of 68-89%. researchgate.net The structures of these complex molecules have been rigorously confirmed through IR, ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry. researchgate.net

Piperazine-Linked Formamides (e.g., Triforine (B1681575): N,N'-bis-(1-formamido-2,2,2-trichloroethyl)piperazine)

Triforine, with the chemical name N,N'-bis-(1-formamido-2,2,2-trichloroethyl)piperazine, is a notable derivative where two (1-formamido-2,2,2-trichloroethyl) units are linked by a piperazine (B1678402) ring. ajgreenchem.comgoogle.com This compound exists as colorless crystals. ajgreenchem.comnih.gov Triforine is stable up to 180°C. nih.gov However, it undergoes decomposition in aqueous solutions when exposed to daylight or UV light. nih.gov In strongly acidic media, it breaks down into trichloroacetaldehyde and piperazine salts, while in strongly basic conditions, it decomposes to chloroform (B151607) and piperazine. nih.gov The synthesis of triforine can be achieved by condensing piperazine with (+)(-)-CCl₃CHClNHCHO. researchgate.net Triforine exists in three optical forms: (-)(-), meso, and (+)(-), which are typically produced in a 25:50:25 ratio. researchgate.net

Table 3: Physicochemical Properties of Triforine

Property Value
Melting Point 155°C (decomposition)
Boiling Point (Predicted) 561.5 ± 50.0 °C
Density (estimate) 1.5269 g/cm³

Morpholine (B109124) Derivatives (e.g., N-(2,2,2-Trichloro-1-morpholinoethyl)formamide)

Arylaminoethyl and Arylthioethyl Analogues

N-(2,2,2-Trichloro-1-arylaminoethyl)formamides (e.g., Chloraniformethan: N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)formamide)

N-(2,2,2-Trichloro-1-arylaminoethyl)formamides represent a significant class of compounds investigated for their biological activity, particularly as fungicides. researchgate.net These compounds are structural analogues of the parent compound where the primary amino group is replaced by a substituted or unsubstituted arylamino moiety. Research has led to the synthesis of various analogues, including N-methylated derivatives, to explore structure-activity relationships. publish.csiro.auglobalauthorid.com

A general synthesis for N-methyl-N-(2,2,2-trichloro-1-arylaminoethyl)formamides involves the reaction of N-methyl-N-(1,2,2,2-tetrachloroethyl)formamide with an appropriate arylamine. publish.csiro.au The mixture is typically heated, and the resulting product is purified by crystallization. publish.csiro.au A notable structural characteristic of these N-methylated analogues is the existence of two isomers at room temperature. publish.csiro.auglobalauthorid.com This isomerism arises from the restricted rotation around the carbon-nitrogen (C-N) amide bond, which is observable in their NMR spectra. publish.csiro.au

A prominent example of this class is the fungicide Chloraniformethan. researchgate.net

Chloraniformethan: N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)formamide

Chloraniformethan is a systemic fungicide characterized by a 3,4-dichloroaniline (B118046) group attached to the core structure. nih.gov It was developed for the control of powdery mildew. The compound belongs to the dichlorobenzene and amide fungicide classes. nih.gov

Below is a table summarizing the key properties of Chloraniformethan.

PropertyValue
IUPAC Name N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]formamide nih.gov
Molecular Formula C₉H₇Cl₅N₂O nih.govcymitquimica.com
Molecular Weight 336.42 g/mol cymitquimica.com
CAS Number 20856-57-9 nih.gov
Synonyms BAY 79770, Imugan, Milfaron cymitquimica.comherts.ac.uk

N-(2,2,2-Trichloro-1-arylthioethyl)formamides

Detailed research findings, including synthetic methods and properties for N-(2,2,2-Trichloro-1-arylthioethyl)formamides, were not available in the consulted sources.

Alkoxyethyl and Alkylthioethyl Analogues

N-(2,2,2-Trichloro-1-alkoxyethyl)formamides

N-(2,2,2-Trichloro-1-alkoxyethyl)formamides are analogues where an alkoxy group (-OR) replaces the amino group of the parent structure. The synthesis of related N-methylated versions of these compounds has been reported as part of broader investigations into potential fungicides. publish.csiro.auglobalauthorid.com

The synthetic route to N-methyl-N-(2,2,2-trichloro-1-alkoxyethyl)formamides involves a key intermediate, N-methyl-N-(1,2,2,2-tetrachloroethyl)formamide. publish.csiro.au This intermediate is produced by reacting N-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)formamide with thionyl chloride. The resulting tetrachloroethyl compound is then refluxed with an appropriate alcohol, such as methanol (B129727) or ethanol, in the presence of pyridine. After the reaction, the excess alcohol is removed under reduced pressure to yield the desired alkoxyethyl derivative. publish.csiro.au Like their arylaminoethyl counterparts, these compounds also exhibit isomerism due to restricted bond rotation. publish.csiro.au

N-(2,2,2-Trichloro-1-alkylaminoethyl)formamides

Specific synthetic methodologies and detailed research findings for N-(2,2,2-Trichloro-1-alkylaminoethyl)formamides could not be located in the available scientific literature. While related dimeric structures, such as bis-((1-formamido-2,2,2-trichloro)ethyl-amino)-alkanes, have been studied for fungitoxicity, information on the simpler mono-substituted analogues is not available. nih.gov

N-(2,2,2-Trichloro-1-alkylthioethyl)formamides

Information regarding the synthesis and specific properties of N-(2,2,2-Trichloro-1-alkylthioethyl)formamides is not detailed in the consulted research literature.

Computational Chemistry and Spectroscopic Characterization of 1 Amino 2,2,2 Trichloroethyl Formamide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful tools for predicting and interpreting the molecular properties of (1-Amino-2,2,2-trichloroethyl)formamide from first principles. These computational methods allow for the determination of optimized molecular geometries, vibrational frequencies, and electronic properties, offering a window into the molecule's behavior at an atomic level.

Ab initio quantum chemistry methods are based on the fundamental principles of quantum mechanics, without the use of experimental data for parameterization. nih.govnih.gov These methods solve the electronic Schrödinger equation to provide highly accurate descriptions of molecular systems. For a molecule like this compound, ab initio calculations can be employed to determine its stable conformations, bond lengths, and bond angles. High-level ab initio studies are particularly valuable for understanding phenomena such as the conformational flexibility of amino groups, which can be important for the molecule's interactions and functions. nih.gov While computationally intensive, these methods provide a rigorous theoretical foundation for understanding the molecule's intrinsic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.govnanobioletters.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used DFT approach that combines the strengths of Hartree-Fock theory and DFT to provide reliable results for a broad range of molecules. nih.govchemrxiv.org

For this compound, DFT calculations, particularly with the B3LYP functional, can be used to:

Optimize the molecular geometry to find the lowest energy structure.

Calculate thermodynamic properties such as enthalpy and Gibbs free energy.

Predict spectroscopic properties, including NMR chemical shifts and vibrational frequencies, to aid in the interpretation of experimental data. nanobioletters.com

Investigate the molecule's reactivity through analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps. nanobioletters.com

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method used to incorporate electron correlation, which is neglected in the simpler Hartree-Fock approximation. wikipedia.orgcitizendium.org The second-order level, MP2, is a common choice that significantly improves upon Hartree-Fock results, particularly for describing non-covalent interactions like dispersion forces. q-chem.comfiveable.me

Applying MP2 calculations to this compound allows for a more accurate determination of its correlation energy and, consequently, a more refined prediction of its structure and stability. q-chem.comsmu.edu MP2 is particularly useful for systems where weak interactions play a critical role and provides a higher level of theory for benchmarking results from less computationally demanding methods like DFT. fiveable.me

Thermochemical recipe methods, also known as composite methods like the Gn series (e.g., G3, G4) or CBS (Complete Basis Set) methods, are high-accuracy computational protocols designed to yield precise thermochemical data, such as enthalpies of formation. researchgate.net These methods combine results from several high-level ab initio and DFT calculations with different basis sets and apply empirical corrections to approximate the results of a very high-level calculation at a fraction of the computational cost. While specific methods like "T1" are less common, the principle aligns with established protocols like the G1 theory.

For formamide (B127407) and its derivatives, these methods have been used to derive accurate standard molar enthalpies of formation in the gaseous state. researchgate.net Applying such a recipe to this compound would involve a series of geometry optimization, frequency, and single-point energy calculations at different levels of theory (e.g., DFT, MP2, MP4) to produce highly reliable thermochemical predictions.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds. For derivatives of this compound, methods like IR, mass spectrometry, and particularly NMR spectroscopy are routinely used for structural confirmation. researchgate.netbiointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H and ¹³C NMR would be essential for the characterization of this compound. researchgate.netbiointerfaceresearch.com

¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound would be expected to show distinct signals for each chemically unique proton. Key expected resonances include:

A signal for the formyl proton (-CHO).

A signal for the proton on the chiral carbon (-CH).

Signals corresponding to the protons of the amino group (-NH₂) and the amide group (-NH-). The rotation around the C-N amide bond can be slow on the NMR timescale, potentially leading to distinct environments for different protons. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for:

The formyl carbon (-CHO).

The chiral carbon atom attached to the trichloromethyl group.

The trichloromethyl carbon (-CCl₃).

The precise chemical shifts (δ) are influenced by the electronic environment of each nucleus. The following tables provide an illustrative representation of expected NMR data based on the compound's structure and typical values for similar functional groups.

Table 1: Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Formyl H (-CHO) 8.0 - 8.3 Singlet or Doublet J(H-C-N-H)
Amide H (-NHCHO) 7.5 - 8.5 Broad Singlet or Doublet J(H-N-C-H)
Methine H (-CH) 5.0 - 5.5 Doublet J(H-C-N-H)

Table 2: Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Formyl C (-CHO) 160 - 165
Trichloromethyl C (-CCl₃) 95 - 105

Infrared (IR) Spectroscopy

Detailed experimental data regarding the infrared spectrum of this compound is not currently available in published literature.

X-ray Diffraction Analysis

There is no published X-ray diffraction data for this compound at this time.

Q & A

Basic: What synthetic methodologies are optimal for preparing (1-Amino-2,2,2-trichloroethyl)formamide, considering the reactivity of the trichloroethyl group?

Answer:
The synthesis should prioritize controlled nucleophilic substitution due to the steric and electronic effects of the trichloroethyl group. Use polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates and enhance reaction rates . Temperature control (e.g., 0–5°C) minimizes side reactions like hydrolysis. Protecting the amino group with tert-butoxycarbonyl (Boc) prior to formamide coupling can prevent unwanted interactions. Post-synthesis, purify via column chromatography using silica gel and monitor purity via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2).

Advanced: How can linear free energy models (LFEMs) predict the stability of this compound in varying formamide concentrations?

Answer:
LFEMs correlate formamide-induced denaturation with hybridization free energy (ΔG). For this compound, apply the denaturant m-value (+0.173 kcal/mol per 1% formamide) to adjust ΔG values derived from thermodynamic parameters (e.g., nearest-neighbor base pairing). Use UV-Vis or fluorescence spectroscopy to generate sigmoidal denaturation profiles, then fit data to the model to predict stability thresholds. This approach achieved <5% error in microarray probe design and is adaptable to small-molecule stability studies .

Basic: What analytical techniques are most effective for characterizing this compound and verifying its purity?

Answer:

  • NMR : ¹H/¹³C NMR identifies structural features (e.g., formamide carbonyl at ~167 ppm, trichloroethyl CH2 at ~4.2 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; optimize mobile phase (acetonitrile/water + 0.1% TFA) for retention time consistency .
  • GC/MS : Electron ionization (EI) at 70 eV confirms molecular ion ([M+H]+) and fragmentation patterns. Use helium carrier gas for optimal resolution .

Advanced: What strategies mitigate decomposition of this compound during long-term storage?

Answer:
Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis and oxidation . Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV. Add stabilizers like 1% (w/v) ascorbic acid to scavenge free radicals. For lyophilized forms, use cryoprotectants (e.g., trehalose) to maintain crystallinity.

Basic: How does the trichloroethyl substituent influence physicochemical properties compared to trifluoroethyl analogs?

Answer:
The trichloroethyl group increases molecular weight (+35.5 g/mol vs. trifluoroethyl) and lipophilicity (logP +0.8), reducing aqueous solubility. Chlorine’s electronegativity enhances electrophilicity at the β-carbon, making the compound more reactive in SN2 reactions. In contrast, trifluoroethyl analogs exhibit higher thermal stability due to stronger C-F bonds .

Advanced: What computational approaches model the electronic structure and reaction pathways of this compound?

Answer:
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Solvent effects (e.g., DMF) are incorporated via the polarizable continuum model (PCM). Transition-state analysis (IRC) predicts activation energies for hydrolysis or nucleophilic substitution, validated experimentally via kinetic studies .

Basic: What safety protocols are critical when handling this compound?

Answer:
Use nitrile gloves, fume hoods, and sealed containers to avoid dermal/ inhalation exposure. In case of contact, rinse with ethanol (for solvent removal) followed by water . Store separately from strong oxidizers (e.g., peroxides) to prevent explosive reactions.

Advanced: How can tandem mass spectrometry (MS/MS) elucidate fragmentation patterns of this compound?

Answer:
Employ collision-induced dissociation (CID) at 20–30 eV in positive-ion mode. Key fragments include [M+H-Cl]+ (m/z 195) and [M+H-2Cl]+ (m/z 160). High-resolution Orbitrap MS (R > 60,000) distinguishes isotopic clusters (³⁵Cl/³⁷Cl). Pair with LC-MS/MS using a C8 column (0.1% formic acid in mobile phase) to separate degradation products .

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